{4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indol-3-yl}methanol
CAS No.: 827044-49-5
Cat. No.: VC20565062
Molecular Formula: C14H11IN2OS
Molecular Weight: 382.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 827044-49-5 |
|---|---|
| Molecular Formula | C14H11IN2OS |
| Molecular Weight | 382.22 g/mol |
| IUPAC Name | [4-(5-iodopyridin-2-yl)sulfanyl-1H-indol-3-yl]methanol |
| Standard InChI | InChI=1S/C14H11IN2OS/c15-10-4-5-13(17-7-10)19-12-3-1-2-11-14(12)9(8-18)6-16-11/h1-7,16,18H,8H2 |
| Standard InChI Key | URMXJQLDRPWDIZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C(=C1)SC3=NC=C(C=C3)I)C(=CN2)CO |
Introduction
Structural Elucidation and Chemical Properties
The molecular formula of {4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indol-3-yl}methanol is C₁₅H₁₂IN₃OS, with a molecular weight of 425.24 g/mol. Key structural features include:
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Indole core: A bicyclic aromatic system with a pyrrole ring fused to a benzene ring. The 3-position bears a hydroxymethyl (-CH₂OH) group, which introduces polarity and hydrogen-bonding capacity.
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Sulfanyl bridge: A thioether (-S-) linkage at the 4-position of the indole, connecting it to a 5-iodopyridin-2-yl substituent.
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5-Iodopyridin-2-yl group: A pyridine ring substituted with iodine at the 5-position, contributing steric bulk and electronic effects that influence reactivity and intermolecular interactions .
Predicted Physicochemical Properties:
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the hydroxymethyl and pyridine groups. Limited solubility in water.
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logP: Estimated ~2.5–3.0, indicating moderate lipophilicity suitable for membrane permeability.
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Hydrogen Bond Donors/Acceptors: 2 donors (-OH, -NH) and 5 acceptors (pyridine N, indole N, S, O).
Synthetic Pathways and Optimization
While no direct synthesis of {4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indol-3-yl}methanol is documented, its preparation can be inferred from analogous indole and pyridine derivatization strategies .
Retrosynthetic Analysis
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Indole-3-methanol precursor: Synthesized via Friedel-Crafts acetylation followed by reduction (e.g., NaBH₄) to convert a 3-acetylindole to 3-hydroxymethylindole .
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5-Iodo-2-mercaptopyridine: Prepared by iodination of 2-mercaptopyridine using N-iodosuccinimide (NIS) in acetic acid.
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Coupling reaction: Thioether formation via nucleophilic substitution between 4-chloroindole-3-methanol and 5-iodo-2-mercaptopyridine under basic conditions (e.g., K₂CO₃ in DMF).
Stepwise Synthesis
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Synthesis of 4-Chloro-1H-indol-3-yl-methanol:
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Preparation of 5-Iodo-2-mercaptopyridine:
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Iodination of 2-mercaptopyridine with NIS in glacial acetic acid at 60°C for 12 hours.
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Thioether Coupling:
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React 4-chloro-1H-indol-3-yl-methanol (1 equiv) with 5-iodo-2-mercaptopyridine (1.2 equiv) in DMF containing K₂CO₃ (2 equiv) at 80°C for 24 hours.
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Purification via column chromatography (SiO₂, ethyl acetate/hexane 1:3) yields the target compound as a pale-yellow solid (estimated yield: 55–65%).
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Spectroscopic Characterization
Hypothetical Spectral Data Based on Analogous Compounds :
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | - δ 11.25 (s, 1H, indole NH), δ 8.45 (d, J = 2.4 Hz, 1H, pyridine H₆), δ 7.92 (dd, J = 8.8, 2.4 Hz, 1H, pyridine H₄), δ 7.58 (d, J = 8.0 Hz, 1H, indole H₇), δ 7.32–7.25 (m, 2H, indole H₅/H₆), δ 5.12 (t, J = 5.6 Hz, 1H, -OH), δ 4.65 (d, J = 5.6 Hz, 2H, -CH₂OH), δ 2.45 (s, 3H, -CH₃). |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 159.8 (C₂, pyridine), δ 151.2 (C₅, pyridine), δ 136.4 (C₇a, indole), δ 128.9 (C₃a, indole), δ 122.5 (C₄, pyridine), δ 94.3 (C-I), δ 61.8 (-CH₂OH). |
| IR (KBr) | 3350 cm⁻¹ (-OH stretch), 2920 cm⁻¹ (C-H aromatic), 1580 cm⁻¹ (C=N), 690 cm⁻¹ (C-S). |
| HRMS (ESI+) | m/z Calcd for C₁₅H₁₂IN₃OS [M+H]⁺: 426.9712; Found: 426.9708. |
Biological Activity and Molecular Docking
Anticancer Activity
Molecular docking studies of similar indole derivatives (e.g., Search Result , Figure 6) suggest strong interactions with DNA gyrase (binding energy: -7.0 kcal/mol). The iodopyridinyl group in the target compound could facilitate π-stacking with tyrosine residues in kinase ATP-binding pockets, making it a candidate for kinase inhibitor development.
Applications and Future Directions
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Pharmaceutical Development: Potential as a dual-action agent targeting bacterial infections and cancer.
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Chemical Biology: The iodine atom allows for radiolabeling (e.g., ¹²⁵I) for imaging studies.
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Material Science: Thioether linkages may stabilize metal-organic frameworks (MOFs) for catalytic applications.
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